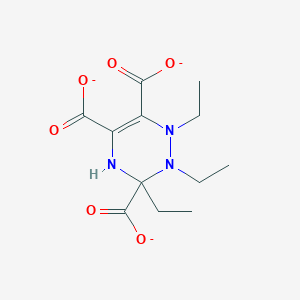
2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of an iodine atom attached to a phenylethyl group, which is further connected to a dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-iodo-2-phenylethyl bromide with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is usually heated to reflux in a solvent like toluene or dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding the corresponding phenylethyl derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate are used in the presence of a suitable solvent like acetonitrile or ethanol.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted phenylethyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions and in the design of boron-containing drugs that can interact with specific biological targets.
類似化合物との比較
Similar Compounds
- 1-Iodo-2-phenylethyl bromide
- Bis(pinacolato)diboron
- Phenylethyl derivatives
Uniqueness
2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of an iodine atom and a dioxaborolane ring, which imparts distinct reactivity and stability
特性
CAS番号 |
79121-47-4 |
|---|---|
分子式 |
C14H20BIO2 |
分子量 |
358.02 g/mol |
IUPAC名 |
2-(1-iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BIO2/c1-13(2)14(3,4)18-15(17-13)12(16)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
InChIキー |
SQTVTNXKIGYDEF-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)


![N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide](/img/structure/B14445132.png)

![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)

![7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde](/img/structure/B14445146.png)






